![molecular formula C10H9ClN2O3 B14385964 2-(chloroacetyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(2H)-one CAS No. 88550-13-4](/img/structure/B14385964.png)
2-(chloroacetyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(chloroacetyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(2H)-one is a heterocyclic compound that belongs to the class of pyrazole derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(chloroacetyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(2H)-one typically involves the reaction of pyrazoline derivatives with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in a solvent like dry tetrahydrofuran (THF) at low temperatures to ensure the stability of the intermediates . The general reaction scheme is as follows:
- Dissolve the pyrazoline derivative in dry THF.
- Add triethylamine to the solution.
- Cool the mixture to 0°C.
- Add chloroacetyl chloride dropwise to the mixture.
- Stir the reaction mixture overnight at room temperature.
- Pour the mixture into water and isolate the precipitate by filtration.
- Crystallize the product from ethanol to obtain pure this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the reaction conditions can be optimized to minimize the formation of by-products and ensure the purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-(chloroacetyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(2H)-one can undergo various chemical reactions, including:
Substitution Reactions: The chloroacetyl group can be substituted with nucleophiles such as amines, alcohols, and thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of reduced pyrazole derivatives.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a polar solvent like dimethyl sulfoxide (DMSO).
Oxidation Reactions: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
Substitution Reactions: Formation of substituted pyrazole derivatives.
Oxidation Reactions: Formation of oxidized pyrazole derivatives.
Reduction Reactions: Formation of reduced pyrazole derivatives.
Wissenschaftliche Forschungsanwendungen
2-(chloroacetyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(2H)-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antibacterial, antifungal, and anticancer agent.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: The compound is explored for its potential use in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of 2-(chloroacetyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(2H)-one involves its interaction with specific molecular targets and pathways. The chloroacetyl group can react with nucleophilic sites in biological molecules, leading to the inhibition of key enzymes or the disruption of cellular processes. The pyrazole ring may also interact with various receptors or enzymes, contributing to its biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(chloroacetyl)-3,4-dimethylpyrano[2,3-c]pyrazol-5(2H)-one
- 2-(chloroacetyl)-3,4-dimethylpyrano[2,3-c]pyrazol-4(2H)-one
- 2-(chloroacetyl)-3,4-dimethylpyrano[2,3-c]pyrazol-3(2H)-one
Uniqueness
2-(chloroacetyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(2H)-one is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
88550-13-4 |
|---|---|
Molekularformel |
C10H9ClN2O3 |
Molekulargewicht |
240.64 g/mol |
IUPAC-Name |
2-(2-chloroacetyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6-one |
InChI |
InChI=1S/C10H9ClN2O3/c1-5-3-8(15)16-10-9(5)6(2)13(12-10)7(14)4-11/h3H,4H2,1-2H3 |
InChI-Schlüssel |
XKYPMWHMEDAUJM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=O)OC2=NN(C(=C12)C)C(=O)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


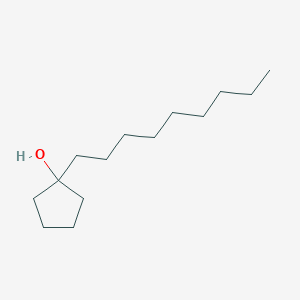
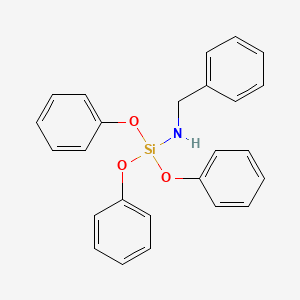
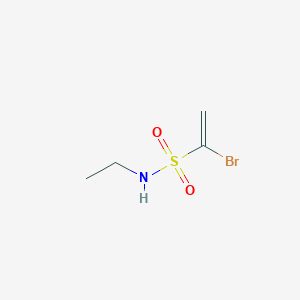
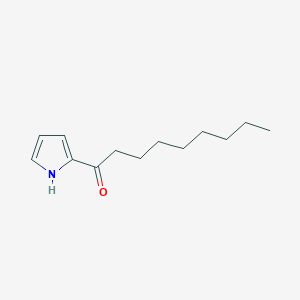
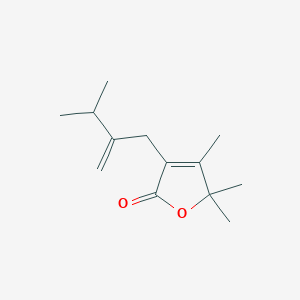


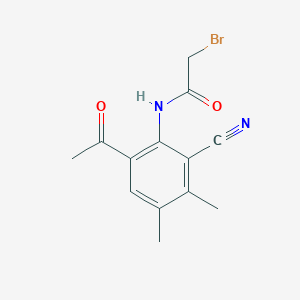

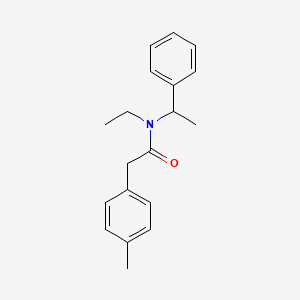
![1-Phenyl-4-{2-[(trimethylsilyl)oxy]ethyl}piperazine](/img/structure/B14385972.png)
![1-[(Diphenylphosphoryl)methyl]cyclohexane-1,2-diol](/img/structure/B14385975.png)
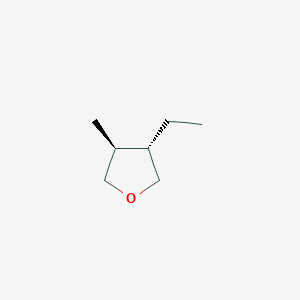
![2,3,4,5-Tetrahydro[1,1'-biphenyl]-4-carbonyl chloride](/img/structure/B14385989.png)
